Antifungal agent 21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

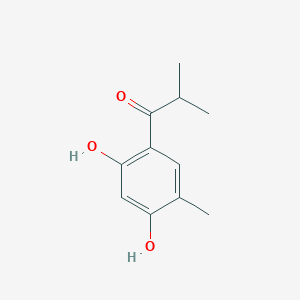

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(2,4-dihydroxy-5-methylphenyl)-2-methylpropan-1-one |

InChI |

InChI=1S/C11H14O3/c1-6(2)11(14)8-4-7(3)9(12)5-10(8)13/h4-6,12-13H,1-3H3 |

InChI Key |

SQMQAIZXIZXLRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1O)O)C(=O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Potent Antifungal Action of K21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. In the quest for novel therapeutic strategies, the antimicrobial compound K21 has demonstrated notable efficacy, particularly against fluconazole-resistant Candida species. This technical guide provides a comprehensive overview of the core mechanism of action of K21, supported by quantitative data, detailed experimental protocols, and visual representations of its activity and evaluation workflow.

Core Mechanism of Action: Membrane Disruption

K21 is a membrane-rupturing antimicrobial agent derived from a silica quaternary ammonium compound (SiQAC) with tetraethoxysilane (TEOS).[1] Its primary mechanism of action is the disruption of the fungal cell membrane's integrity, which is vital for the cell's survival and proper functioning.[1]

The proposed mechanism involves a two-step process:

-

Electrostatic Attraction: The positively charged K21 molecule is electrostatically drawn towards the negatively charged surface of the microbial cell membrane.[1]

-

Membrane Penetration and Lysis: The long, 18-carbon chain tails of K21 then penetrate and pierce the cell wall and membrane, leading to lysis and the subsequent spillage of cytoplasmic contents.[1] This rapid, direct action on the cell membrane contributes to its potent antifungal effect.

Caption: Proposed mechanism of action of K21 against a fungal cell.

Quantitative Efficacy of K21

The antifungal activity of K21 has been quantified against various Candida species, including fluconazole-susceptible and -resistant strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and time-kill assay data.

Table 1: Minimum Inhibitory Concentration (MIC) of K21 and Fluconazole against Candida Species [1]

| Candida Species | Fluconazole Susceptibility | K21 MIC Range (µg/ml) | K21 MIC₅₀ (µg/ml) | Fluconazole MIC Range (µg/ml) | Fluconazole MIC₅₀ (µg/ml) |

| C. albicans | Susceptible | 31.24 - 62.48 | 62.48 | 0.12 - 1 | 0.5 |

| C. albicans | Resistant | Not specified | 62.48 | Not specified | 256 |

| C. glabrata | Not specified | 31.24 - 62.48 | 62.48 | Not specified | 0.5 |

| C. dubliniensis | Susceptible | Not specified | 124.95 | 0.03 - 0.5 | 0.5 |

Table 2: Time-Kill Assay Results for K21 against Candida albicans [1]

| Concentration | Exposure Time (hours) | Reduction in CFU/ml | Activity |

| MIC | 2 | 99.9% | Fungicidal |

| ½ MIC | Up to 6 | Growth peak observed | Fungistatic |

| ¼ MIC | Up to 6 | Growth peak observed | Fungistatic |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antifungal properties of K21.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Inoculum Preparation: Candida species are cultured on appropriate agar plates. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.

-

Drug Dilution: K21 and fluconazole are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

Time-Kill Assay

-

Culture Preparation: A standardized inoculum of the test organism is prepared in a suitable broth medium.

-

Drug Exposure: K21 is added to the fungal cultures at concentrations corresponding to its MIC, ½ MIC, and ¼ MIC. A growth control without the drug is also included.

-

Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

-

Colony Counting: The withdrawn samples are serially diluted and plated on agar plates. After incubation, the number of colony-forming units per milliliter (CFU/ml) is determined.

-

Data Analysis: The change in log₁₀ CFU/ml over time is plotted to determine the rate of killing. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/ml from the initial inoculum.[1]

Synergy Testing by Checkerboard Method

-

Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of K21 along the x-axis and serial dilutions of a second antifungal agent (e.g., fluconazole) along the y-axis.

-

Inoculation: All wells are inoculated with a standardized fungal suspension.

-

Incubation: The plate is incubated under appropriate conditions.

-

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.

-

Synergy: FICI ≤ 0.5

-

Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Caption: Experimental workflow for evaluating the antifungal properties of K21.

Conclusion

K21 emerges as a promising antifungal agent with a potent, rapid, and direct mechanism of action against fungal pathogens. Its ability to disrupt the fungal cell membrane makes it an attractive candidate for further development, especially in the context of increasing resistance to conventional antifungal drugs. The synergistic effect observed when K21 is combined with fluconazole further highlights its potential as part of a combination therapy strategy to combat challenging fungal infections.[1] Further research into its in vivo efficacy, safety profile, and formulation is warranted to fully realize its therapeutic potential.

References

The Discovery and Synthesis of Antifungal Agent K21: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens represents a significant and growing threat to public health. This is particularly true for immunocompromised patient populations, where infections with species such as fluconazole-resistant Candida can lead to high rates of morbidity and mortality. In response to this challenge, novel antifungal agents with unique mechanisms of action are urgently needed. This technical guide details the discovery, synthesis, and mechanism of action of the promising antifungal agent K21, a quaternary ammonium silane (QAS) with potent, broad-spectrum activity against clinically relevant fungal species. This document provides a comprehensive overview of the available data, including detailed experimental protocols and a summary of its antifungal efficacy.

Introduction: The Rise of Antifungal Resistance and the Discovery of K21

The widespread use of azole antifungals, such as fluconazole, has unfortunately led to the selection and proliferation of resistant fungal strains. This is a critical issue in the management of opportunistic fungal infections. The antifungal agent K21 was developed by Dr. Kirk Kimmerling in 2011 as a potential solution to this growing problem.[1][2] K21 is a silica quaternary ammonium compound (SiQAC) that is synthesized through a sol-gel process, resulting in a three-dimensional antimicrobial macromolecule.[1][2] This unique structure possesses multiple "arms" with membrane-rupturing potential, leading to a potent and rapid fungicidal effect.[1][2]

Synthesis of Antifungal Agent K21

K21 is synthesized via a sol-gel reaction. This process involves the hydrolysis and condensation of a silica quaternary ammonium compound, specifically 3-(triethoxysilyl)-propyldimethyloctadecyl ammonium chloride, with tetraethoxysilane (TEOS) acting as an anchoring unit.[1][3] The reaction is typically carried out at a 4:1 molar ratio of the SiQAC to TEOS.[3] The use of TEOS facilitates the formation of a three-dimensional, organically modified silicate network through the condensation of additional tetra- and triethoxysilane molecules with the remaining silanol groups.[3]

Mechanism of Action

The primary antifungal mechanism of K21 is the physical disruption of the fungal cell membrane.[1][4] As a quaternary ammonium compound, K21 possesses a positively charged nitrogen atom, which is attracted to the negatively charged components of the fungal cell membrane. The long, lipophilic alkyl chains of the molecule then penetrate and disrupt the lipid bilayer. This leads to a loss of membrane integrity, leakage of intracellular components, and ultimately, rapid cell death.[3] Electron microscopy studies have shown that treatment with K21 leads to the formation of extracellular vesicles, indicative of biofilm formation and cell lysis.[1][4]

Antifungal Activity

K21 has demonstrated potent antifungal activity against a broad range of Candida species, including those resistant to fluconazole.[1][5]

Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of K21 against various Candida species.

Table 1: MIC of K21 against Fluconazole-Susceptible Candida Isolates [1]

| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) |

| C. albicans | 31.24 - 62.48 | 62.48 |

| C. dubliniensis | Not Reported | 62.48 |

| C. glabrata | Not Reported | 62.48 |

Table 2: MIC of K21 against Fluconazole-Resistant/Intermediate Candida Isolates [5]

| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) |

| C. albicans | 31.24 - 124.95 | 62.48 |

| C. glabrata | 31.24 - 62.48 | 62.48 |

| C. dubliniensis | Not Reported | 124.95 |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[1]

-

Preparation of Antifungal Agent: A stock solution of K21 is prepared and serially diluted (2-fold) in RPMI medium in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.49–249.9 µg/ml).

-

Inoculum Preparation: Fungal isolates are cultured and the inoculum is adjusted to a concentration of 1–5 × 105 CFU/ml.

-

Inoculation: 100 µl of the prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted K21.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of K21 that inhibits visible growth of the microorganism. This can be assessed visually or spectrophotometrically at 450 nm.

Time-Kill Assay[5]

-

Preparation: A starting inoculum of 1–5 × 105 CFU/ml is prepared in a suitable broth medium.

-

Exposure: K21 is added to the fungal suspension at concentrations corresponding to the MIC, ½ MIC, and ¼ MIC.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each suspension.

-

Plating and Incubation: The collected aliquots are serially diluted and plated on appropriate agar plates. The plates are then incubated to allow for colony formation.

-

Colony Counting: The number of colony-forming units (CFU/ml) is determined for each time point.

-

Data Analysis: The log10 CFU/ml is plotted against time to generate a time-kill curve. A ≥3-log10 decrease in CFU/ml compared to the initial inoculum is considered fungicidal activity.[5]

Conclusion

Antifungal agent K21 represents a significant advancement in the search for novel therapeutics to combat drug-resistant fungal infections. Its unique synthesis, broad-spectrum activity, and rapid, membrane-disrupting mechanism of action make it a promising candidate for further development. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of K21 and other quaternary ammonium silanes as a new class of antifungal agents. Further investigation into its in vivo efficacy, safety profile, and formulation development is warranted to translate its promising in vitro activity into clinical applications.

References

- 1. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]

- 2. fitebacdental.com [fitebacdental.com]

- 3. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

"Antifungal agent 21" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent K21 is a novel, broad-spectrum antimicrobial compound with significant potential in combating fungal infections, particularly those caused by drug-resistant strains.[1] Developed through a sol-gel process, K21 is a multi-arm quaternary ammonium silane (QAS) that exhibits a rapid and potent fungicidal effect.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and biological activity of K21, along with detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

K21 is a complex macromolecule synthesized from the hydrolysis and condensation of a silica quaternary ammonium compound (SiQAC), specifically 3-(trimethoxysilyl)-propyldimethyloctadecyl ammonium chloride, and tetraethoxysilane (TEOS).[1][2] The sol-gel process results in a three-dimensional antimicrobial macromolecule with multiple membrane-rupturing arms.[1]

A representative structure illustrates active quaternary ammonium moieties attached to a silane core.[2] The chemical formula for a representative K21 molecule is C92H204Cl4N4O12Si5, and its CAS number is 1566577-36-3.[4]

Table 1: Physicochemical Properties of Antifungal Agent K21

| Property | Value | Source |

| Chemical Formula | C92H204Cl4N4O12Si5 | [4] |

| CAS Number | 1566577-36-3 | [4] |

| Appearance | Available as a low-viscosity, low-color liquid in 50% ethanol or as a free-flowing, white powder on various silicas. | [2] |

| Solubility | Soluble in ethanol and acetone. Stock solutions for biological assays are prepared by dissolving in acetone and then in sterile distilled water. | [5] |

| Dissociation Temperature | ~165°C | [2] |

| Storage | Store between 10°C - 30°C in an unopened container in a dark location. The 50% ethanol solution has a shelf life of one year from the date of manufacture. | [2] |

Synthesis

K21 is synthesized via a sol-gel process involving the reaction of 3-(trimethoxysilyl)-propyldimethyloctadecyl ammonium chloride with tetraethoxysilane (TEOS) as an anchoring unit, typically in a 4:1 molar ratio.[4] The process involves hydrolysis and condensation to form a three-dimensional organically modified silicate network.[4]

Mechanism of Action

The primary mechanism of action of K21 is the disruption of the fungal cell membrane.[6] The positively charged quaternary ammonium groups of K21 are electrostatically attracted to the negatively charged components of the fungal cell surface.[5] The long C18 lipophilic alkyl chains of the SiQAC component then penetrate and disrupt the integrity of the cell membrane, leading to the leakage of intracellular contents and ultimately cell lysis.[4][5]

Biological Properties and Efficacy

K21 demonstrates potent fungicidal activity against a broad range of fungal pathogens, including fluconazole-resistant Candida species.[1] It exhibits rapid killing, with studies showing a significant reduction in fungal viability within a few hours of exposure.[1]

Table 2: In Vitro Antifungal Activity of K21 against Candida Species

| Organism | Strain Type | K21 MIC Range (µg/mL) | K21 MIC50 (µg/mL) |

| Candida albicans | Fluconazole-Susceptible | 31.24 - 62.48 | 62.48 |

| Candida albicans | Fluconazole-Resistant | 31.24 - 124.95 | 62.48 |

| Candida glabrata | Fluconazole-Susceptible | - | 31.24 |

| Candida glabrata | Fluconazole-Resistant | 31.24 - 62.48 | 62.48 |

| Candida dubliniensis | Fluconazole-Susceptible | - | 62.48 |

| Candida dubliniensis | Fluconazole-Resistant | - | 124.95 |

Source: Data compiled from John et al., 2019.[5]

Synergy with Fluconazole

K21 has been shown to act synergistically with fluconazole against certain Candida species, suggesting its potential use in combination therapy to overcome azole resistance.[5]

Table 3: Synergistic Activity of K21 with Fluconazole against Candida Type Strains

| Organism | FICI* | Interaction |

| C. dubliniensis (NCPF 3949a) | ≤0.5 | Synergy |

| C. tropicalis (ATCC 950) | ≤0.5 | Synergy |

| C. lusitaniae (ATCC 34449) | ≤0.5 | Synergy |

| C. albicans (ATCC 90028 & NCPF 3281) | >0.5 to ≤4 | Indifference |

| C. parapsilosis (ATCC 22019) | >0.5 to ≤4 | Indifference |

| C. kefyr (ATCC 4135) | >0.5 to ≤4 | Indifference |

| C. glabrata (ATCC 26512) | >0.5 to ≤4 | Indifference |

| C. krusei (ATCC 2159) | >0.5 to ≤4 | Indifference |

*Fractional Inhibitory Concentration Index (FICI). Source: John et al., 2019.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

Synergy Testing by Checkerboard Assay

This method is used to assess the interaction between K21 and another antifungal agent, such as fluconazole.

-

Plate Preparation : In a 96-well microtiter plate, prepare serial dilutions of K21 along the x-axis and serial dilutions of the second antifungal agent (e.g., fluconazole) along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

-

Inoculation : Inoculate all wells with a standardized fungal suspension as described in the MIC protocol.

-

Incubation : Incubate the plate under the same conditions as the MIC assay.

-

Data Analysis : After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpretation :

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Indifference

-

FICI > 4: Antagonism

-

Time-Kill Assay

This assay determines the rate at which an antifungal agent kills a fungal population.

-

Culture Preparation : Prepare a fungal culture in a suitable broth to a starting inoculum of approximately 1-5 x 10^5 CFU/mL.

-

Exposure : Add K21 at various concentrations (e.g., MIC, 2x MIC, 4x MIC) to separate culture tubes. Include a growth control tube without any antifungal agent.

-

Sampling : At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from each tube.

-

Plating : Perform serial dilutions of the aliquots and plate them onto agar plates.

-

Incubation and Counting : Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU) for each time point and concentration.

-

Analysis : Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 (99.9%) decrease in CFU/mL from the initial inoculum is considered fungicidal.

Conclusion

Antifungal agent K21 is a promising antimicrobial with a potent and rapid fungicidal mechanism of action against a range of fungal pathogens, including those resistant to conventional therapies. Its unique membrane-rupturing activity and synergistic potential with existing antifungals make it a compelling candidate for further research and development in the fight against invasive fungal infections. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of K21's antifungal properties.

References

- 1. science.rsu.lv [science.rsu.lv]

- 2. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida… [ouci.dntb.gov.ua]

- 4. Properties of a modified quaternary ammonium silane formulation as a potential root canal irrigant in endodontics | Pocket Dentistry [pocketdentistry.com]

- 5. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Antifungal Agent 21: A Comprehensive Technical Overview of its Spectrum of Activity and In Vitro Efficacy

For Research and Drug Development Professionals

Introduction

Antifungal Agent 21 is a novel investigational compound demonstrating potent activity against a broad range of fungal pathogens. This document provides a detailed summary of its in vitro spectrum of activity, presents key quantitative data from susceptibility testing, and outlines the experimental protocols utilized in its evaluation. The information herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the antifungal profile of this promising new agent.

Spectrum of Activity: Quantitative Analysis

The in vitro activity of this compound was evaluated against a panel of clinically relevant yeast and mold species. Minimum Inhibitory Concentration (MIC) values were determined according to standardized methodologies. The results are summarized in the tables below.

Activity Against Yeast Pathogens

The compound exhibited potent activity against both Candida species, including fluconazole-resistant strains, and Cryptococcus neoformans.

| Fungal Pathogen | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ATCC 90028 | 0.125 | 0.25 |

| Candida glabrata | ATCC 90030 | 0.25 | 0.5 |

| Candida parapsilosis | ATCC 22019 | 0.125 | 0.25 |

| Candida tropicalis | ATCC 750 | 0.5 | 1 |

| Candida auris | B11221 | 0.25 | 0.5 |

| Cryptococcus neoformans | H99 | 0.06 | 0.125 |

Table 1: In vitro susceptibility of various yeast pathogens to this compound.

Activity Against Filamentous Fungi (Molds)

This compound demonstrated significant efficacy against key filamentous fungi, including multiple species of Aspergillus.

| Fungal Pathogen | Strain | MIC (µg/mL) |

| Aspergillus fumigatus | AF293 | 0.5 |

| Aspergillus flavus | ATCC 204304 | 1 |

| Aspergillus niger | ATCC 16404 | 2 |

| Aspergillus terreus | ATCC MYA-363 | 1 |

| Rhizopus oryzae | ATCC 10404 | >64 |

| Fusarium solani | ATCC 36031 | 8 |

Table 2: In vitro susceptibility of various filamentous fungi to this compound.

Experimental Protocols

The following section details the methodologies employed for the in vitro evaluation of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound against the fungal isolates was determined using the broth microdilution method as outlined in the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi.

-

Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours (yeasts) or 5-7 days (molds). For yeasts, a suspension was prepared in sterile saline and adjusted to a 0.5 McFarland standard. For molds, conidia were harvested and suspended in sterile saline containing 0.05% Tween 20, and the suspension was adjusted to the appropriate concentration.

-

Assay Plates: 96-well microtiter plates were used. This compound was serially diluted in RPMI 1640 medium to achieve final concentrations ranging from 0.03 to 64 µg/mL.

-

Incubation: The prepared fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that produced a significant inhibition of growth (typically ≥50% for molds and complete inhibition for yeasts) compared to the drug-free control well.

Figure 1: Workflow for MIC determination via broth microdilution.

Hypothetical Mechanism of Action: Inhibition of the Fungal Cell Wall Integrity Pathway

This compound is hypothesized to act by inhibiting a key kinase in the fungal cell wall integrity (CWI) pathway. This pathway is crucial for maintaining cell wall structure and function, especially in response to stress. By disrupting this pathway, the agent leads to cell lysis and death.

Figure 2: Proposed mechanism of action of this compound.

Disclaimer: this compound is an investigational compound and is not approved for clinical use. The data presented in this document are for research and informational purposes only.

Technical Guide: Target Identification and Validation of Antifungal Agent 21 (K21)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents with unique mechanisms of action is crucial to combat this growing threat. This technical guide focuses on Antifungal Agent 21, also known as K21, a promising membrane-rupturing antimicrobial compound. K21 is a silica quaternary ammonium compound (SiQAC) synthesized through the hydrolysis and condensation of SiQAC with tetraethoxysilane (TEOS), resulting in a three-dimensional macromolecule with potent antifungal activity[1][2]. This document provides an in-depth overview of the target identification and validation of K21, including quantitative data, detailed experimental protocols, and visualizations of key processes.

Target Identification: A Focus on the Fungal Membrane

The primary target of this compound (K21) has been identified as the fungal cell membrane. Unlike antifungal agents that target specific enzymes in biosynthetic pathways, K21 exerts its effect through a direct physical interaction with the membrane, leading to its disruption[3]. The positively charged quaternary ammonium groups of K21 are electrostatically attracted to the negatively charged components of the fungal cell membrane. This interaction leads to the insertion of the compound's lipophilic alkyl chains into the lipid bilayer, causing a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell lysis[4]. This direct, non-specific mode of action is advantageous as it may be less prone to the development of target-based resistance.

Quantitative Data Summary

The antifungal activity of K21 has been quantified against various clinically relevant fungal species, particularly Candida species, including those resistant to conventional therapies like fluconazole.

Table 1: Minimum Inhibitory Concentrations (MIC) of K21 against Candida Species[1][2]

| Fungal Species | Fluconazole Susceptibility | K21 MIC Range (µg/mL) | K21 MIC50 (µg/mL) |

| Candida albicans | Susceptible | 31.24 - 62.48 | 62.48 |

| Candida albicans | Resistant/Intermediate | 31.24 - 124.95 | 62.48 |

| Candida glabrata | Susceptible | 31.24 - 62.48 | 62.48 |

| Candida glabrata | Resistant/Intermediate | 31.24 - 62.48 | 62.48 |

| Candida dubliniensis | Susceptible | - | - |

| Candida dubliniensis | Resistant/Intermediate | - | 124.95 |

MIC50: The minimum concentration required to inhibit the growth of 50% of the isolates.

Table 2: Synergistic Activity of K21 with Fluconazole[1]

| Candida Species | Interaction with Fluconazole |

| Candida dubliniensis (NCPF 3949a) | Synergy |

| Candida tropicalis (ATCC 950) | Synergy |

| Candida lusitaniae (ATCC 34449) | Synergy |

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium, buffered with MOPS

-

This compound (K21) stock solution

-

Fungal inoculum, adjusted to a 0.5 McFarland standard

-

Spectrophotometer (optional, for spectrophotometric reading)

Procedure:

-

Prepare serial two-fold dilutions of K21 in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare the fungal inoculum by suspending colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

-

Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 103 CFU/mL in the wells.

-

Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35-37°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of K21 that causes a significant inhibition of visible growth compared to the growth control. The endpoint can be determined visually or by reading the absorbance at 450 nm[2].

Time-Kill Assay

This assay is used to assess the fungicidal or fungistatic activity of K21 over time.

Materials:

-

Culture tubes with appropriate growth medium (e.g., RPMI-1640)

-

This compound (K21)

-

Fungal inoculum

-

Sterile saline for dilutions

-

Agar plates for colony counting

Procedure:

-

Prepare tubes containing RPMI-1640 medium with K21 at various concentrations (e.g., 1x, 2x, 4x MIC). Include a drug-free growth control.

-

Inoculate the tubes with a standardized fungal suspension to a final concentration of approximately 1-5 x 105 CFU/mL.

-

Incubate the tubes at 35-37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto agar plates and incubate for 24-48 hours.

-

Count the number of colonies (CFU/mL) for each time point and concentration.

-

A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity[1][2].

Electron Microscopy for Morphological Analysis

Electron microscopy is employed to visualize the direct effects of K21 on fungal cell morphology and validate membrane disruption.

Materials:

-

Fungal cells

-

This compound (K21)

-

Phosphate-buffered saline (PBS)

-

Fixatives (e.g., glutaraldehyde, osmium tetroxide)

-

Dehydrating agents (e.g., ethanol series)

-

Embedding resin

-

Transmission Electron Microscope (TEM)

Procedure:

-

Treat fungal cells with K21 at a predetermined concentration (e.g., MIC) for a specified duration.

-

Harvest the cells by centrifugation and wash with PBS.

-

Fix the cells with glutaraldehyde followed by osmium tetroxide.

-

Dehydrate the cells through a graded series of ethanol concentrations.

-

Infiltrate and embed the cells in a suitable resin.

-

Section the embedded cells using an ultramicrotome.

-

Stain the sections with heavy metal stains (e.g., uranyl acetate, lead citrate).

-

Examine the sections under a Transmission Electron Microscope to observe ultrastructural changes, such as membrane blebbing, pore formation, and cell lysis[1][5].

Visualizations

Experimental Workflow for Target Identification and Validation

Caption: Workflow for the identification and validation of the fungal membrane as the target of this compound.

Proposed Mechanism of Action: Membrane Disruption

Caption: Proposed mechanism of membrane disruption by this compound (K21).

Signaling Pathway Consequences of Membrane Disruption

While K21's primary action is direct membrane lysis rather than targeting a specific signaling pathway, the resulting membrane stress and ion dysregulation would trigger cellular stress responses.

Caption: Hypothetical cellular stress response pathways activated by K21-induced membrane disruption.

Conclusion

This compound (K21) represents a promising therapeutic candidate, particularly against drug-resistant fungal strains. Its mechanism of action, centered on the physical disruption of the fungal cell membrane, offers a robust strategy that may circumvent common resistance mechanisms. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the potential of this and other membrane-active antifungal agents. The validation of its membrane-disrupting activity through a combination of susceptibility testing, time-kill assays, and direct visualization provides a strong foundation for its continued development.

References

- 1. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]

- 2. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fungicidal and Fungistatic Properties of Antifungal Agent K21

This technical guide provides a comprehensive overview of the antifungal properties of agent K21, with a specific focus on its fungicidal versus fungistatic activity. The information is intended for researchers, scientists, and drug development professionals working in the field of mycology and infectious diseases.

Introduction to Antifungal Agent K21

Antifungal agent K21 is a membrane-rupturing antimicrobial compound derived from a silica quaternary ammonium compound (SiQAC) with tetraethoxysilane (TEOS)[1]. Its primary mechanism of action involves the direct disruption of the fungal cell membrane's integrity, leading to cell lysis[1]. This direct action on the cell membrane is a key differentiator from many other classes of antifungal agents that target metabolic pathways such as ergosterol or glucan synthesis[2][3][4].

Quantitative Assessment of Antifungal Activity: MIC and MFC

The distinction between fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells) activity is crucial in the development and clinical application of antifungal agents. This is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[5].

-

Minimum Fungicidal Concentration (MFC): The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9% or a ≥3-log10 decrease) in the initial inoculum count after a specified period[1].

Studies have demonstrated the efficacy of K21 against various Candida species, including those resistant to fluconazole. The following table summarizes the MIC values for K21 against clinical isolates of Candida.

| Candida Species | Fluconazole Susceptibility | K21 MIC Range (µg/mL) | K21 MIC₅₀ (µg/mL) |

| C. albicans | Susceptible | 31.24 - 62.48 | 62.48 |

| C. albicans | Resistant/Intermediate | 31.24 - 124.95 | 62.48 |

| C. glabrata | Susceptible | 31.24 - 62.48 | 31.24 |

| C. glabrata | Resistant/Intermediate | 31.24 - 62.48 | 62.48 |

| C. dubliniensis | Susceptible | Not specified | 62.48 |

| C. dubliniensis | Resistant/Intermediate | Not specified | 124.95 |

Data extracted from a study on HIV-associated Candida clinical strains[1].

Fungicidal vs. Fungistatic Properties of K21

Time-kill assays are instrumental in determining whether an antifungal agent is fungicidal or fungistatic. For K21, these assays have demonstrated its potent fungicidal activity.

Key Findings from Time-Kill Assays:

-

Exposure to K21 for just 2 hours was sufficient to kill 99.9% of the initial inoculum of fluconazole-resistant and susceptible Candida strains[1].

-

Fungicidal activity is defined as a ≥3-log₁₀ decrease in colony-forming units per milliliter (CFU/mL) from the initial inoculum. K21 met this criterion, confirming its fungicidal nature[1]. In contrast, fungistatic activity is characterized by a <3-log₁₀ reduction in CFU/mL[1].

Mechanism of Action: Membrane Disruption

Unlike azoles that inhibit ergosterol synthesis or echinocandins that block cell wall synthesis, K21 acts directly on the fungal cell membrane[1][2][3]. Ergosterol is a vital component of the fungal cell membrane, regulating its fluidity and permeability[1]. Polyenes, another class of antifungals, also target ergosterol by binding to it and forming pores[1][3]. K21's mechanism is described as "membrane-rupturing," which leads to the loss of cellular contents and cell death[1]. Electron microscopy studies have visually confirmed cell lysis and the formation of extracellular vesicles indicative of this process[1].

Caption: Mechanism of action of Antifungal Agent K21.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following sections outline the key protocols used to characterize the antifungal properties of K21.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines[6].

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

-

Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar for 24-48 hours at 37°C. A yeast stock suspension is prepared in sterile saline to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[6]. This is then further diluted in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 1 x 10³ to 5 x 10³ CFU/mL[1][6].

-

Drug Dilution: K21 is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations[1].

-

Inoculation and Incubation: The wells of the microtiter plate are inoculated with the fungal suspension and incubated at 37°C for 24 hours[6].

-

MIC Determination: The MIC is determined as the lowest concentration of K21 that causes a significant inhibition of growth compared to the drug-free control well[5].

This assay is used to assess the rate at which an antifungal agent kills a fungal population.

Caption: Workflow for Time-Kill Assay.

Detailed Steps:

-

Inoculum Preparation: A standardized fungal inoculum is prepared in a suitable broth medium (e.g., RPMI 1640) to a concentration of approximately 1-5 x 10⁵ CFU/mL.

-

Exposure: The inoculum is exposed to various concentrations of K21 (typically multiples of the MIC) and a drug-free control.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are removed from each culture.

-

Quantification: The aliquots are serially diluted and plated on agar plates to determine the number of viable fungal cells (CFU/mL).

-

Analysis: The change in log₁₀ CFU/mL over time is calculated and plotted. A reduction of ≥3-log₁₀ in CFU/mL from the initial inoculum indicates fungicidal activity[1].

Conclusion

Antifungal agent K21 demonstrates potent fungicidal activity against a range of Candida species, including those resistant to conventional therapies like fluconazole[1]. Its mechanism of action, the direct rupture of the fungal cell membrane, is rapid and effective[1]. The quantitative data from MIC and time-kill assays provide a solid foundation for its further investigation and potential development as a novel therapeutic agent to combat the growing challenge of antifungal drug resistance.

References

- 1. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]

- 2. Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungals and Drug Resistance [mdpi.com]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Inhibitory Effects of Antifungal Agent 21 on Fungal Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal cell wall, a unique and essential organelle absent in humans, represents a prime target for novel antifungal therapies. Its intricate composition of chitin and β-glucans provides structural integrity and protection, making the enzymes responsible for their synthesis attractive targets for drug development. This technical guide provides an in-depth analysis of "Antifungal Agent 21," a representative of a class of compounds that effectively inhibits fungal cell wall synthesis. While a specific, publicly documented "this compound" is not identified, this guide synthesizes data from related compounds, particularly potent chitin synthase inhibitors, to illustrate the principles of action and experimental evaluation. Detailed experimental protocols for key assays, quantitative data on inhibitory activities, and visualizations of the relevant signaling pathways are presented to facilitate further research and development in this critical area of mycology.

Introduction: The Fungal Cell Wall as a Therapeutic Target

Fungal infections pose a significant and growing threat to global health, particularly in immunocompromised individuals. The development of effective and safe antifungal agents is paramount. The fungal cell wall is a dynamic and complex structure, primarily composed of a scaffold of chitin and β-(1,3)-glucan, interwoven with β-(1,6)-glucan and mannoproteins.[1] This unique composition, absent in mammalian cells, offers a selective target for antifungal drug development. Key enzymes involved in the synthesis of these structural components, namely chitin synthase (CHS) and β-(1,3)-glucan synthase (GS), are the focus of many current and emerging antifungal therapies.

This guide focuses on the mechanism of action of antifungal agents that disrupt cell wall synthesis, using "this compound" as a placeholder for a potent inhibitor. We will delve into the quantitative assessment of its efficacy, the detailed methodologies for its evaluation, and the cellular pathways it perturbs.

Quantitative Data on Inhibitory Activity

The efficacy of antifungal agents targeting cell wall synthesis is quantified through various metrics, primarily the half-maximal inhibitory concentration (IC50) against the target enzyme and the minimum inhibitory concentration (MIC) against the whole fungal organism. Below are tables summarizing the inhibitory activities of representative compounds that target chitin and β-glucan synthesis.

Table 1: Inhibitory Activity of Chitin Synthase Inhibitors

| Compound | Target Enzyme | Fungal Species | IC50 | Reference |

| Compound 20 (Maleimide derivative) | Chitin Synthase | Sclerotiorum sclerotiorum | 0.12 mM | [2] |

| Polyoxin B | Chitin Synthase | Sclerotiorum sclerotiorum | 0.19 mM | [2] |

| Nikkomycin Z | Chitin Synthase | Candida albicans | 0.5 - 32 µg/mL (MIC80) | [3] |

| Ursolic Acid | Chitin Synthase II | Saccharomyces cerevisiae | 0.184 µg/mL | [2] |

| Chitin synthase inhibitor 5 | Chitin Synthase | Candida albicans | 0.14 mM | [3] |

Table 2: Minimum Inhibitory Concentrations (MICs) of β-Glucan Synthase Inhibitors (Echinocandins)

| Compound | Fungal Species | MIC Range (µg/mL) | Reference |

| Caspofungin | Candida albicans | ≤0.015 - 0.25 | [2] |

| Micafungin | Candida albicans | 0.008 - 0.015 | [2] |

| Anidulafungin | Candida albicans | 0.015 - 0.03 | |

| Micafungin | Candida tropicalis | 0.015 - 0.25 | [2] |

| Micafungin | Candida parapsilosis | 0.5 - 2 | [2] |

Experimental Protocols

Accurate and reproducible experimental protocols are crucial for the evaluation of antifungal agents. This section provides detailed methodologies for the two key enzymatic assays used to assess the inhibition of fungal cell wall synthesis.

Chitin Synthase Inhibition Assay

This non-radioactive, high-throughput assay quantifies chitin synthase activity by detecting the synthesized chitin polymer using a wheat germ agglutinin (WGA) conjugate.[1][4]

Materials:

-

96-well microtiter plates

-

Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

-

Bovine Serum Albumin (BSA) blocking buffer (20 mg/mL in 50 mM Tris-HCl, pH 7.5)

-

Fungal cell extract (source of chitin synthase)

-

Trypsin solution (e.g., 80 µg/mL)

-

Soybean trypsin inhibitor (e.g., 120 µg/mL)

-

Reaction mixture: 5 mM N-acetylglucosamine (GlcNAc), 1 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5)

-

WGA-Horseradish Peroxidase (HRP) conjugate (e.g., 0.5 µg/mL in blocking buffer)

-

Peroxidase substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate and incubate overnight at room temperature.

-

Washing: Remove the WGA solution and wash the plate three times with deionized water.

-

Blocking: Add 200 µL of BSA blocking buffer to each well and incubate for 2 hours at room temperature.

-

Enzyme Preparation: Prepare the fungal cell extract containing chitin synthase. For some isoforms, a trypsin activation step may be necessary. If so, incubate the extract with trypsin, followed by the addition of a trypsin inhibitor to stop the reaction.[2]

-

Reaction Initiation: To each well, add:

-

50 µL of the reaction mixture.

-

25 µL of the prepared enzyme extract.

-

5 µL of the test compound (e.g., "this compound") at various concentrations (or solvent control).

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours with gentle shaking.

-

Washing: Empty the plate and wash five times with deionized water.

-

Detection: Add 100 µL of WGA-HRP conjugate solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Empty the plate and wash five times with deionized water.

-

Signal Development: Add 100 µL of peroxidase substrate to each well and incubate until color develops.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

β-(1,3)-Glucan Synthase Inhibition Assay

This assay measures the activity of β-(1,3)-glucan synthase by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into the glucan polymer. A non-radioactive fluorescence-based method is also described.

Materials (Radioactive Method):

-

Fungal membrane preparation (source of β-(1,3)-glucan synthase)

-

Reaction buffer: 75 mM Tris-HCl (pH 7.5), 0.75% BSA, 25 mM KF, 0.75 mM EDTA, 20 µM GTPγS

-

UDP-D-[U-¹⁴C]glucose

-

Test compound (e.g., echinocandin)

-

10% Trichloroacetic acid (TCA)

-

Glass microfiber filters

-

Scintillation fluid and counter

Procedure (Radioactive Method):

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Reaction buffer.

-

Fungal membrane preparation.

-

Test compound at various concentrations (or solvent control).

-

-

Reaction Initiation: Add UDP-D-[U-¹⁴C]glucose to start the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[5]

-

Reaction Termination: Stop the reaction by adding 250 µL of cold 10% TCA.[5]

-

Product Collection: Filter the mixture through a glass microfiber filter to trap the insoluble radiolabeled glucan.

-

Washing: Wash the filter with 10% TCA followed by 95% ethanol.[5]

-

Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Materials (Fluorescence Method):

-

Similar to the radioactive method, but using non-radiolabeled UDP-glucose.

-

Aniline blue solution

-

NaOH

-

Fluorometer

Procedure (Fluorescence Method):

-

Follow steps 1-3 of the radioactive method using non-radiolabeled UDP-glucose.

-

Reaction Termination and Solubilization: Terminate the reaction by adding NaOH and heat to solubilize the glucan product.

-

Fluorochrome Binding: Add aniline blue solution, which specifically binds to β-(1,3)-glucans, forming a fluorescent complex.

-

Measurement: Measure the fluorescence using a fluorometer.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental procedures are invaluable for comprehension and communication. The following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.

Fungal Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that responds to cell wall stress, such as that induced by antifungal agents. It activates a MAPK cascade, leading to the expression of genes involved in cell wall repair and synthesis.

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Workflow: Chitin Synthase Inhibition Assay

This workflow diagram illustrates the key steps in the non-radioactive chitin synthase inhibition assay.

Caption: Workflow for Chitin Synthase Inhibition Assay.

Experimental Workflow: β-(1,3)-Glucan Synthase Inhibition Assay (Radioactive)

This diagram outlines the procedure for the radioactive β-(1,3)-glucan synthase inhibition assay.

Caption: Workflow for β-(1,3)-Glucan Synthase Assay.

Conclusion

The inhibition of fungal cell wall synthesis remains a highly promising strategy for the development of new antifungal agents. This technical guide has provided a comprehensive overview of the key aspects related to the evaluation of compounds like "this compound" that target this essential pathway. The detailed experimental protocols, compiled quantitative data, and visual representations of the underlying biological and experimental processes are intended to serve as a valuable resource for researchers in the field. Further investigation into novel inhibitors, elucidation of resistance mechanisms, and the exploration of synergistic combinations with other antifungal classes will be critical in the ongoing battle against invasive fungal diseases.

References

- 1. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Antifungal Activity of Agent K21

Disclaimer: The query for "Antifungal agent 21" did not yield a specific registered compound with that name. However, extensive research points towards a potent, membrane-rupturing antimicrobial compound designated K21 . This document will proceed under the assumption that "this compound" refers to this K21 compound, a silica quaternary ammonium compound (SiQAC) with tetraethoxysilane (TEOS)[1][2].

This technical guide provides an in-depth overview of the antifungal agent K21, with a focus on its mechanism of action, quantitative antifungal activity, and relevant experimental protocols. While the user's query specified an interaction with ergosterol, current research indicates that K21's primary mechanism is direct membrane disruption, distinct from ergosterol-targeting drugs like azoles or polyenes[1][3][4]. This guide will therefore contrast K21's mechanism with that of ergosterol inhibitors to provide a comprehensive understanding.

Core Mechanism of Action

K21 is a multi-arm quaternary ammonium compound that functions as a broad-spectrum antimicrobial agent[5]. Its antifungal activity is not based on interaction with ergosterol, but rather on a rapid, direct-contact killing mechanism. The positively charged hydrophilic heads of the K21 molecule are drawn to the negatively charged fungal cell membrane. The long, hydrophobic C18 alkyl chains then penetrate and disrupt the membrane's integrity[3]. This leads to the formation of pores, leakage of essential cytoplasmic contents, and ultimately, cell lysis and death[3][6]. Electron microscopy has confirmed this membrane-rupturing effect, showing the formation of extracellular vesicles and signs of cell lysis in treated Candida species[1][6].

The mechanism of K21 stands in contrast to traditional antifungal agents that target the ergosterol pathway.

Quantitative Antifungal Activity

The in vitro efficacy of K21 has been quantified against various fluconazole-susceptible and -resistant Candida species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, have been determined.

| Candida Species | Fluconazole Susceptibility | K21 MIC Range (µg/mL) | K21 MIC₅₀ (µg/mL) | Fluconazole MIC₅₀ (µg/mL) |

| C. albicans | Susceptible | 31.24 - 62.48 | 62.48 | 0.5 |

| C. albicans | Resistant | Not specified | 62.48 | 256 |

| C. glabrata | Susceptible | 31.24 - 62.48 | 62.48 | 0.5 |

| C. dubliniensis | Susceptible | Not specified | 124.95 | 0.5 |

| Data compiled from a study on HIV-associated Candida isolates[6]. |

Notably, K21 demonstrates effectiveness against fluconazole-resistant strains of C. albicans[1][6]. Furthermore, studies have shown a synergistic effect when K21 is combined with fluconazole, suggesting a potential role in combination therapy to combat drug resistance[1][6].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antifungal properties of K21.

This protocol is used to determine the MIC of K21 against Candida species, following established standards.

-

Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar for 24 hours at 37°C. A suspension is made in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final working inoculum of 1.5 x 10³ CFU/mL.

-

Drug Dilution: K21 and a comparator antifungal (e.g., fluconazole) are serially diluted in 96-well microtiter plates using RPMI-1640 medium. A typical concentration range for K21 is 0.98–249.9 µg/mL[2].

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 37°C for 24 hours.

-

MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.

This assay determines the fungicidal or fungistatic activity of an agent over time.

-

Preparation: A fungal suspension is prepared as described for the MIC assay. Test tubes are prepared with RPMI-1640 medium containing K21 at various concentrations (e.g., MIC, 0.5x MIC, and 0.25x MIC) and a drug-free control.

-

Inoculation: The tubes are inoculated with the fungal suspension to a starting density of approximately 1.5 x 10³ CFU/mL.

-

Sampling and Plating: The tubes are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 10, 24 hours), aliquots are removed from each tube, serially diluted in sterile saline, and plated onto Sabouraud Dextrose Agar.

-

Colony Counting: Plates are incubated for 24-48 hours, and the resulting colonies are counted to determine the CFU/mL at each time point.

-

Data Analysis: A time-kill curve is generated by plotting log₁₀ CFU/mL against time. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum[1][6]. Studies show K21 can achieve this reduction within just 2 hours of exposure[1][2][6].

This method is used to assess the interaction between two antimicrobial agents (e.g., K21 and fluconazole).

-

Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of K21 along the x-axis and serial dilutions of the second drug (e.g., fluconazole) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension as in the MIC assay and incubated for 24-48 hours.

-

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing growth inhibition using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Interpretation: The interaction is classified based on the FICI value:

-

Synergy: FICI ≤ 0.5

-

Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Studies using this method have demonstrated a synergistic effect between K21 and fluconazole against several Candida strains[1].

References

- 1. Frontiers | K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial FiteBac® K21 promotes antimicrobial Potency and wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry [frontiersin.org]

- 5. fitebactechnology.com [fitebactechnology.com]

- 6. K21 Compound, a Potent Antifungal Agent: Implications for the Treatment of Fluconazole-Resistant HIV-Associated Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Antifungal Agent 21: An In-Depth Technical Guide

Introduction

Antifungal Agent 21 is a novel investigational compound belonging to the azole class, designed for the treatment of invasive fungal infections. Like other azoles, its primary mechanism of action involves the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell growth arrest and death.[1] Given the eukaryotic nature of both fungal and human cells, a thorough preclinical toxicity evaluation is imperative to identify potential off-target effects and establish a preliminary safety profile.[2][3] This document summarizes the initial in vitro and in vivo toxicity studies conducted on this compound, in accordance with regulatory guidelines for preclinical drug development.[4][5][6][7][8]

In Vitro Toxicity Assessment

A series of in vitro assays were performed to evaluate the cytotoxic potential of this compound against various human cell lines. These early-stage assessments are crucial for identifying potential hazards and guiding further development.[9][10]

Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) was determined for several human cell lines to assess the compound's general cytotoxicity.

| Cell Line | Type | IC50 (µM) |

| HepG2 | Human Liver Carcinoma | 45.8 |

| HEK293 | Human Embryonic Kidney | > 100 |

| A549 | Human Lung Carcinoma | 89.2 |

| HUVEC | Human Umbilical Vein Endothelial | > 100 |

Hemolytic Activity

The hemolytic potential of this compound was evaluated against human red blood cells. At concentrations up to 200 µM, the agent induced less than 2% hemolysis, indicating a low potential for red blood cell lysis.

Experimental Protocols: In Vitro Assays

Cell Viability (MTT Assay)

-

Cell Seeding: Human cell lines (HepG2, HEK293, A549, HUVEC) were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Exposure: this compound was dissolved in DMSO and serially diluted in the respective cell culture medium. The cells were then treated with various concentrations of the compound (ranging from 0.1 to 200 µM) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

In Vivo Acute Toxicity Assessment

Acute toxicity studies were conducted in two mammalian species to determine the potential for adverse effects after a single high dose of this compound.[3][5] These studies are fundamental for determining the median lethal dose (LD50) and identifying target organs for toxicity.[3]

Single-Dose Oral Toxicity

The acute oral toxicity was evaluated in Sprague-Dawley rats and Swiss albino mice.

| Species | Sex | LD50 (mg/kg) | Key Observations |

| Rat | Male | 1850 | Sedation, piloerection, reversible liver enzyme elevation |

| Rat | Female | 2100 | Sedation, piloerection |

| Mouse | Male | 1600 | Ataxia, sedation, hepatotoxicity at high doses |

| Mouse | Female | 1750 | Ataxia, sedation |

Experimental Protocols: In Vivo Acute Toxicity

Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Animal Models: Healthy, young adult Sprague-Dawley rats (8-10 weeks old) and Swiss albino mice (6-8 weeks old) were used. Animals were housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Dosing: Following a brief fasting period, a single oral dose of this compound was administered via gavage. The initial dose was selected based on in vitro data.

-

Observation: Animals were observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days. Body weight and food consumption were recorded throughout the study.

-

Pathology: At the end of the 14-day observation period, all surviving animals were euthanized. A complete necropsy was performed, and major organs were examined for gross pathological changes.

Repeated-Dose Toxicity

A 28-day repeated-dose oral toxicity study was conducted in rats to evaluate the potential for cumulative toxicity and to identify the No Observed Adverse Effect Level (NOAEL).[4][6]

28-Day Oral Toxicity in Rats

| Dose Group (mg/kg/day) | Sex | Key Findings |

| 50 | M/F | No significant adverse effects observed. |

| 150 | M/F | Mild, reversible elevation in ALT and AST. |

| 450 | M/F | Significant elevation in liver enzymes, hepatocellular hypertrophy observed in histopathology. |

| NOAEL | M/F | 50 mg/kg/day |

Experimental Protocols: Repeated-Dose Toxicity

28-Day Oral Gavage Study in Rats

-

Animal Model: Sprague-Dawley rats were divided into three dose groups and one control group (vehicle only), with 10 males and 10 females per group.

-

Dosing: this compound was administered daily via oral gavage for 28 consecutive days.

-

Monitoring: Clinical observations, body weight, and food consumption were recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples were collected for hematological and biochemical analysis.

-

Histopathology: A complete necropsy was performed on all animals. Organs were weighed, and tissues were preserved for microscopic examination.

Potential Toxicity Pathway and Experimental Workflow

To visualize the logical flow of the toxicity assessment and the hypothesized mechanism of hepatotoxicity, the following diagrams have been generated.

Summary and Future Directions

The preliminary toxicity studies of this compound indicate a moderate acute toxicity profile and identify the liver as a potential target organ, a common finding for azole antifungals.[11][12] The No Observed Adverse Effect Level (NOAEL) in a 28-day rat study was established at 50 mg/kg/day, providing a basis for dose selection in future long-term studies and eventual clinical trials.[4][6] The in vitro data suggest a degree of selectivity for fungal cells over human cells, although the hepatotoxicity observed in vivo warrants further investigation.

Subsequent studies will include a comprehensive battery of genotoxicity assays (Ames test, in vitro micronucleus assay) and longer-term chronic toxicity studies. Further mechanistic studies will also be conducted to elucidate the specific pathways leading to the observed hepatotoxicity.

References

- 1. youtube.com [youtube.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Antifungal Drug Acute Toxicology Study Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 4. fda.gov [fda.gov]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 7. histologix.com [histologix.com]

- 8. Step 2: Preclinical Research | FDA [fda.gov]

- 9. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 10. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]

- 11. Antifungal Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 21

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal susceptibility testing is a critical tool in the discovery and development of new antifungal agents, guiding therapeutic choices and monitoring for the emergence of resistance. The minimum inhibitory concentration (MIC) is a key in vitro measure of an antifungal agent's activity, defined as the lowest concentration that inhibits the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of the novel investigational compound, "Antifungal agent 21," using the broth microdilution method, harmonized with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6]

Principle of the Assay

The broth microdilution assay involves challenging a standardized fungal inoculum with serial twofold dilutions of this compound in a 96-well microtiter plate.[1][2][7] Following incubation, the plates are examined to determine the lowest concentration of the agent that prevents visible fungal growth. This concentration is reported as the MIC. For some antifungal agents, particularly azoles, the endpoint is defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to a drug-free control.[1]

Data Presentation

Quantitative data from the MIC assay should be meticulously recorded and organized. The following table provides a template for summarizing the results.

| Fungal Isolate | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Quality Control Isolate (e.g., C. parapsilosis ATCC 22019) MIC (µg/mL) |

| Candida albicans SC5314 | This compound | 0.25 | 0.5 | 0.125 - 1 | 0.5 |

| Candida glabrata BG2 | This compound | 1 | 2 | 0.5 - 4 | 0.5 |

| Aspergillus fumigatus Af293 | This compound | 0.5 | 1 | 0.25 - 2 | 1 |

| Cryptococcus neoformans H99 | This compound | 0.125 | 0.25 | 0.06 - 0.5 | 0.25 |

Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. These values are particularly useful when screening against a panel of clinical isolates.

Experimental Protocol

This protocol is based on the CLSI M27 and EUCAST definitive documents for antifungal susceptibility testing of yeasts and molds.[3][5][8]

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0[3][9]

-

Sterile 96-well, flat-bottom microtiter plates[10]

-

Fungal isolates (e.g., Candida spp., Aspergillus spp.)

-

Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

-

Spectrophotometer or microplate reader

-

Hemocytometer or other cell counting device

-

Sterile saline (0.85% NaCl)

-

Sterile water

Procedure

1. Preparation of Antifungal Stock Solution

-

Accurately weigh the this compound powder.

-

Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.

-

Store the stock solution in small aliquots at -20°C or below.

2. Preparation of Microtiter Plates

-

Perform serial twofold dilutions of this compound in RPMI 1640 medium directly in the 96-well plates.[1][7]

-

Typically, for a final volume of 200 µL per well, add 100 µL of RPMI 1640 to wells 2 through 11 of each row to be used.

-

Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution process to well 10. Discard the final 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).[12]

3. Inoculum Preparation

-

For Yeasts (Candida spp., Cryptococcus spp.):

-

Subculture the yeast isolate onto a fresh agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[13]

-

-

For Molds (Aspergillus spp.):

-

Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days until sporulation is evident.

-

Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

Filter the conidial suspension through sterile gauze to remove hyphal fragments.

-

Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.[9]

-

4. Inoculation and Incubation

-

Add 100 µL of the standardized fungal inoculum to each well (wells 1-11), resulting in a final volume of 200 µL.

-

Seal the plates or cover them with a lid to prevent evaporation.

-

Incubate the plates at 35°C.[7][11] Incubation times vary by organism:

5. Reading the MIC

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free growth control.

-

Visual Reading: Use a reading mirror to observe the button of growth at the bottom of the U-shaped wells or the turbidity in flat-bottom wells. The MIC is the lowest concentration with no visible growth.

-

Spectrophotometric Reading: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm).[7] The MIC is often defined as the concentration that results in at least a 50% reduction in OD compared to the growth control.[1] This is particularly relevant for azole antifungals where trailing growth can occur.[1]

6. Quality Control

-

Concurrently test standard quality control strains with known MIC ranges for the antifungal agents being tested.[8] This ensures the validity of the assay.

-

The sterility control (well 12) should show no growth.

-

The growth control (well 11) should show robust growth.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the MIC assay protocol.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manual & Automated | MI [microbiology.mlsascp.com]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. Portico [access.portico.org]

- 6. eucast: Methods in AFST [eucast.org]

- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Time-Kill Assay for "Antifungal Agent 21"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides crucial information on the rate and extent of its fungicidal or fungistatic activity against a specific fungal isolate. This application note provides a detailed protocol for performing a time-kill assay for a novel antifungal, designated here as "Antifungal Agent 21". The methodology is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.[1][2][3][4][5][6][7][8]